molecular formula C16H16FN5O2S B2588843 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 941922-34-5

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2588843
CAS No.: 941922-34-5
M. Wt: 361.4
InChI Key: QLSCGCHRFWDEKY-UHFFFAOYSA-N
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Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic small molecule characterized by a unique hybrid structure combining a sulfonamide group with a tetrazole ring system. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the design of enzyme inhibitors. The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs, often acting by mimicking transition states or key intermediates in enzymatic processes . The tetrazole ring, a bioisostere for a carboxylic acid or carboxylate group, improves the molecule's metabolic stability and membrane permeability, making it a valuable scaffold in lead optimization . With a molecular formula of C16H16FN5O2S and a molecular weight of 361.4 g/mol, this compound is suited for various biochemical and pharmacological studies . Researchers can utilize this chemical as a key intermediate in combinatorial chemistry to develop novel therapeutic agents or as a core structural element in probing biological pathways. Its structural features make it a valuable candidate for high-throughput screening campaigns aimed at identifying new leads for diseases where sulfonamide-based inhibitors have shown efficacy. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-11-3-6-14(9-12(11)2)22-16(19-20-21-22)10-18-25(23,24)15-7-4-13(17)5-8-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCGCHRFWDEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Fluorobenzenesulfonamide Group: The tetrazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The fluorobenzenesulfonamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Key Differences :

Property Target Compound Compound 8 Compound 11
Functional Groups 4-Fluoro-sulfonamide Chlorotrityl, ester Carboxylic acid
Polarity Moderate (sulfonamide) Low (ester) High (carboxylic acid)
Synthetic Yield Not reported 90% 88%

Sulfonamide-Containing Triazoles and Tetrazoles

and describe sulfonamide-bearing heterocycles:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () exhibit thione tautomerism, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .
  • N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE () replaces tetrazole with triazole but retains the fluorinated sulfonamide, showcasing halogen substitution’s impact on bioactivity .

Key Differences :

Property Target Compound Compound 7–9 Compound
Core Heterocycle Tetrazole Triazole-thione Triazole
Halogen Fluorine (sulfonamide) Variable (X = H, Cl, Br) Chlorine (sulfonamide), fluorine (benzyl)
Tautomerism Not observed Thione-thiol equilibrium Not reported

Pharmacologically Relevant Tetrazole Derivatives

lists angiotensin II receptor antagonists like losartan and valsartan , which share tetrazole and aryl-methyl motifs but lack sulfonamide groups. These drugs highlight the tetrazole’s role in mimicking carboxylate groups for receptor binding .

Key Differences :

Property Target Compound Losartan
Aromatic Substituents 3,4-Dimethylphenyl, 4-fluoro Biphenyl, n-butyl, chlorophenyl
Bioactivity Target Not reported Angiotensin II receptor

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds in suggest high-yield synthesis (88–95%) via nucleophilic substitution or deprotection steps, though the target compound’s specific protocol requires further validation .
  • Pharmacological Potential: While losartan derivatives () leverage tetrazoles for receptor binding, the target’s sulfonamide group could introduce novel hydrogen-bonding interactions for alternative targets .

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a tetrazole ring, a sulfonamide group, and a fluorobenzene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN5O2SC_{17}H_{16}FN_{5}O_{2}S with a molecular weight of approximately 411.4 g/mol. The presence of the tetrazole ring is significant as it is known for enhancing the biological activity of compounds due to its ability to participate in various chemical interactions.

Property Value
Molecular FormulaC17H16FN5O2SC_{17}H_{16}FN_{5}O_{2}S
Molecular Weight411.4 g/mol
CAS Number942000-19-3

The biological activity of this compound is primarily attributed to its structural features:

  • Sulfonamide Group : This group mimics para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, which is critical for bacterial growth and survival.
  • Tetrazole Ring : The tetrazole moiety can interact with various biological targets, potentially affecting signaling pathways and protein functions.

This dual mechanism suggests that this compound may exhibit both antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and sulfonamide functionalities often demonstrate significant antimicrobial properties. In vitro studies have shown that similar compounds effectively inhibit the growth of various bacterial strains. For instance, sulfonamides are well-known antibiotics that target bacterial folate synthesis pathways.

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound's structure suggests potential anti-inflammatory activity. Studies involving related sulfonamides have reported reductions in inflammatory markers in cellular models, indicating that this compound may also modulate inflammatory responses.

Case Studies and Research Findings

  • Antiepileptic Properties : A study on related tetrazole compounds demonstrated their efficacy in reducing seizure activity in animal models. These findings suggest that this compound may possess neuroprotective effects worth exploring further.
  • Neurochemical Profiling : In a neurochemical profiling study using zebrafish models, similar compounds were shown to alter levels of neurotransmitters and hormones associated with stress responses. This opens avenues for investigating the compound's potential in treating neurological disorders.

Q & A

Q. What are the common synthetic routes for preparing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide?

The synthesis typically involves sequential reactions:

  • Step 1 : Condensation of 3,4-dimethylaniline with a nitrile precursor to form the tetrazole ring, often using sodium azide and ammonium chloride under reflux conditions .
  • Step 2 : Alkylation of the tetrazole nitrogen with a halogenated methyl intermediate (e.g., chloromethyl-4-fluorobenzenesulfonamide) in the presence of a base like potassium carbonate .
  • Step 3 : Purification via column chromatography or recrystallization, with characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the methyl groups on the 3,4-dimethylphenyl moiety should appear as singlets in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for molecular weight verification .

Q. What are the known biological activities or molecular targets of this compound?

Preliminary studies on structurally related sulfonamide-tetrazole hybrids suggest:

  • Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide moieties .
  • Receptor Binding : Tetrazole rings are known to interact with angiotensin II receptors, as seen in analogs like valsartan .
  • Enzyme Inhibition : Potential inhibition of proteases or kinases, though target validation requires further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. colorimetric kinase assays) and validate using positive controls .
  • Stereochemical Purity : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as stereoisomers may exhibit divergent activities .
  • Solubility Effects : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What methodologies are recommended for studying the compound’s mechanism of action in drug development?

  • In Vitro Models :
    • Enzyme Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics .
    • Cell-Based Assays : Use CRISPR-engineered cell lines to knock out putative targets (e.g., GPCRs) and assess activity loss .
  • In Vivo Models : Pharmacokinetic (PK) studies in rodents to evaluate bioavailability and metabolite profiling via LC-MS/MS .

Q. How can computational modeling guide target identification and optimization?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like SARS-CoV-2 main protease (Mpro), leveraging tetrazole’s zinc-binding capacity .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs (e.g., PubChem CID 606126-05-0) to optimize substituents for improved IC₅₀ values .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over 100-ns trajectories .

Q. What strategies mitigate stability issues during storage or experimental use?

  • Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the sulfonamide group .
  • In-Use Stability : Monitor degradation via UPLC-UV at 254 nm during long-term incubation assays .
  • Light Sensitivity : Use amber vials to protect the fluorobenzene moiety from photodegradation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Substituent Variation : Synthesize analogs with:
    • Alternative aryl groups (e.g., 4-methoxyphenyl instead of 4-fluorophenyl) to modulate hydrophobicity .
    • Methyl-to-ethyl substitutions on the tetrazole’s N-1 position to assess steric effects .
  • Bioisosteric Replacement : Replace the tetrazole with 1,2,4-triazole and compare activity .
  • Pharmacophore Mapping : Use Discovery Studio to identify critical hydrogen-bonding features .

Q. What advanced techniques are used for crystallographic characterization?

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and refine structures using SHELXL .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for challenging datasets .
  • Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., C–H···F bonds) .

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

  • Overlay Analysis : Superpose SC-XRD and DFT-optimized structures (e.g., Gaussian 16) to identify conformational differences .
  • Torsional Angle Validation : Compare calculated (Mercury CSD) and observed angles to refine force fields .
  • Electron Density Maps : Use Olex2 to inspect residual density near the sulfonamide group for protonation state errors .

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